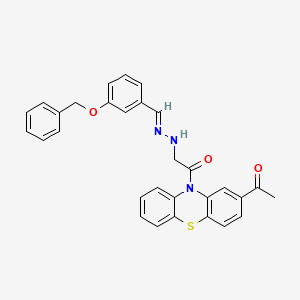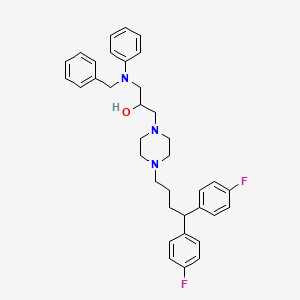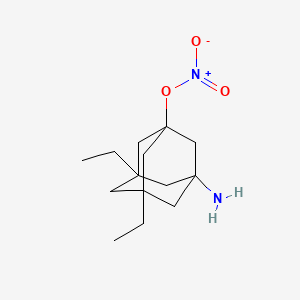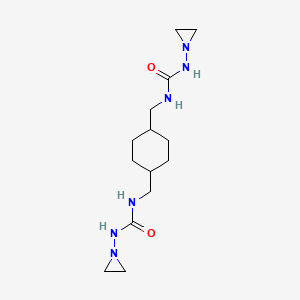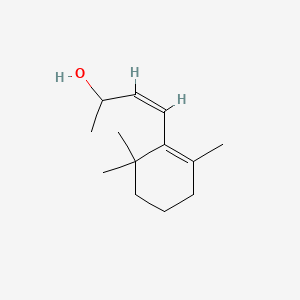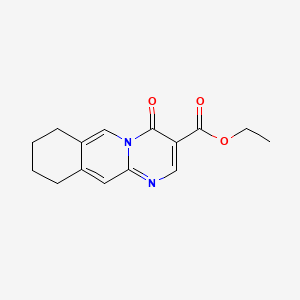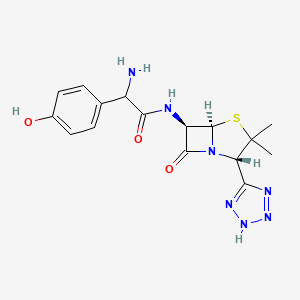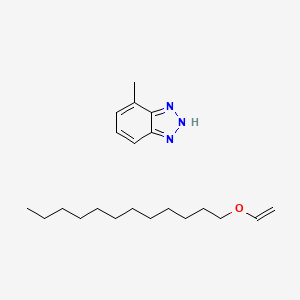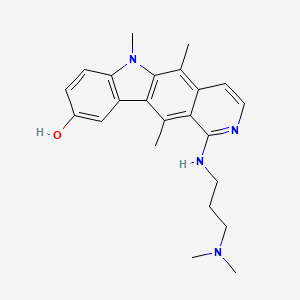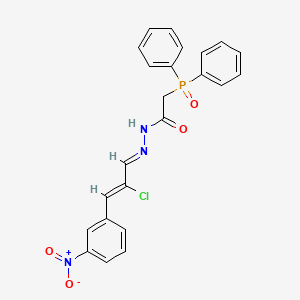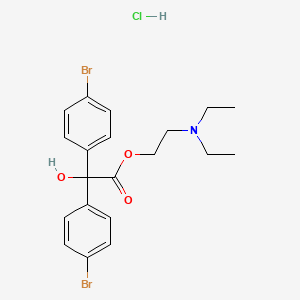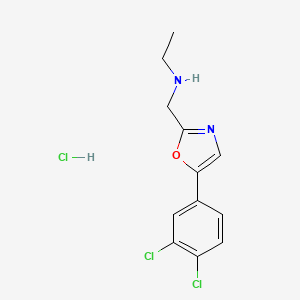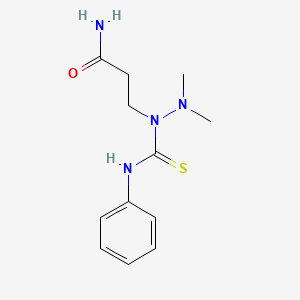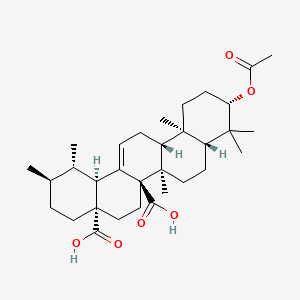
O-Acetylquinovic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetylquinovic acid is a derivative of quinovic acid, a naturally occurring triterpenoid compound. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C32H48O6, and it has a molecular weight of 528.72 g/mol . This compound is typically found in the bark of certain plant species, such as those belonging to the Rubiaceae family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylquinovic acid involves the acetylation of quinovic acid. This process typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the quinovic acid molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of quinovic acid from natural sources, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: O-Acetylquinovic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinovic acid derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinovic acid derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
O-Acetylquinovic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various triterpenoid derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer effects.
Medicine: Research explores its therapeutic potential in treating diseases like cancer, viral infections, and inflammatory disorders.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of O-Acetylquinovic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase-dependent pathways .
Comparison with Similar Compounds
Quinovic Acid: The parent compound of O-Acetylquinovic acid, known for its similar biological activities.
Oleanolic Acid: Another triterpenoid with comparable anti-inflammatory and anticancer properties.
Ursolic Acid: A structurally related compound with potential therapeutic applications in various diseases
Uniqueness: this compound is unique due to its specific acetylation, which can enhance its biological activity and stability compared to its parent compound, quinovic acid. This modification may also improve its pharmacokinetic properties, making it a more effective therapeutic agent .
Properties
CAS No. |
7346-27-2 |
|---|---|
Molecular Formula |
C32H48O6 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C32H48O6/c1-18-10-15-31(26(34)35)16-17-32(27(36)37)21(25(31)19(18)2)8-9-23-29(6)13-12-24(38-20(3)33)28(4,5)22(29)11-14-30(23,32)7/h8,18-19,22-25H,9-17H2,1-7H3,(H,34,35)(H,36,37)/t18-,19+,22+,23-,24+,25+,29+,30-,31+,32-/m1/s1 |
InChI Key |
HHCKJOUTBSMSAY-DPZQDLBJSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


